molecular formula C21H31ClFN3O2 B1210135 4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride CAS No. 119978-03-9

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride

Cat. No. B1210135
M. Wt: 411.9 g/mol
InChI Key: PCZLRVJRBCHQRM-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorobenzoyl group could potentially impart interesting chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring, the fluorobenzoyl group, and the cyclohexyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorobenzoyl group. The piperazine ring is known to participate in various chemical reactions, and the fluorine atom in the fluorobenzoyl group is highly electronegative, which could make this group quite reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .

Scientific Research Applications

Potential in Antipsychotic Drug Development

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803) has shown promising characteristics in the development of novel antipsychotic drugs. Comparative studies with clozapine and haloperidol revealed FG5803's potent and selective binding to serotonin type 2A receptors. It demonstrated in vivo serotonin type 2A receptor antagonism and showed strong antagonistic action on presynaptic dopaminergic autoreceptors while only weakly blocking postsynaptic dopamine D2 receptors. FG5803 did not induce catalepsy and was effective in reducing aggressive behavior and spontaneous exploratory behavior in animal models. These findings indicate FG5803's potential as a novel class of antipsychotic drugs with a broader spectrum of activity and fewer adverse effects compared to conventional antidopaminergic antipsychotics (Björk et al., 1994).

Applications in Antibacterial and Anthelmintic Activity

This compound has been explored in the synthesis and characterization of related chemical structures, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The synthesized compound exhibited moderate antibacterial and anthelmintic activities. These findings suggest potential applications in developing new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).

Role in Synthesizing Dual Antihypertensive Agents

Research on derivatives of piperazine, including compounds similar to FG5803, indicates potential applications in developing dual antihypertensive agents. The synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are structurally related, highlights this potential. Such compounds were prepared both as free bases and hydrochloride salts, indicating the scope for chemical modification and pharmaceutical application (Marvanová et al., 2016).

In Fluorine-18 Labeling for Medical Imaging

Related fluorinated derivatives have been synthesized for potential use in fluorine-18 labeling, which is significant in medical imaging. Such derivatives were evaluated in biological studies, suggesting applications in developing new imaging agents for neurological and oncological purposes (Lang et al., 1999).

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and therapies. Future research could focus on understanding its synthesis, properties, and potential biological activity .

properties

IUPAC Name

N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2.ClH/c22-18-10-8-17(9-11-18)20(26)7-4-12-24-13-15-25(16-14-24)21(27)23-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLRVJRBCHQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923164
Record name N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride

CAS RN

119978-03-9
Record name FG 5803
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119978039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Björk, E Christensson, A Albinsson… - … of Pharmacology and …, 1994 - ASPET
Comparative studies of the 1-piperazinecarboxamide derivative 4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803) were made with …
Number of citations: 5 jpet.aspetjournals.org

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